Nereistoxin

Description

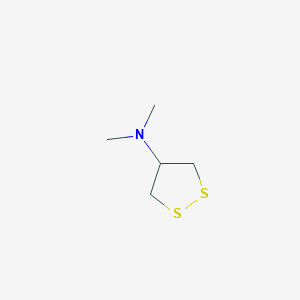

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyldithiolan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOOGBGKEWZRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1631-52-3 (monooxalate), 71057-75-5 (HCl) | |

| Record name | Nereistoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0075104 | |

| Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-58-9 | |

| Record name | Nereistoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nereistoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEREISTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7BQ8TC6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Elucidation of Nereistoxin: A Neurotoxin from the Sea

A Technical Guide on the History, Mechanism, and Experimental Analysis of a Potent Natural Insecticide

Executive Summary

Nereistoxin, a potent neurotoxin, was first isolated from the marine annelid Lumbriconereis heteropoda. Its discovery was prompted by observations of its paralytic effects on insects and mild toxicity in humans.[1][2] First isolated in 1934 and structurally identified in 1962, this compound has a unique N,N-dimethyl-1,2-dithiolan-4-amine structure.[3][4] It functions as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system, leading to paralysis and death in insects.[1][3] This discovery paved the way for the development of a class of synthetic insecticides, known as this compound analogs, including Cartap, Bensultap, and Thiocyclam.[3] These compounds, often used as pro-insecticides that convert to this compound in the target organism, have been primarily utilized in rice cultivation in Asia.[1][3] This document provides a detailed overview of the history, chemical properties, mechanism of action, and key experimental protocols related to this compound.

Historical Timeline and Discovery

The journey of this compound from an anecdotal observation to a lead compound for insecticides is a fascinating chapter in natural product chemistry.

-

Early Observations: The story begins with Japanese fishermen who used the marine worm Lumbriconereis heteropoda as bait.[1] They observed that flies and other insects that fed on the dead worms would become paralyzed and die.[1][2] Fishermen handling the worms also reported adverse effects such as headaches, nausea, and respiratory difficulties, sparking initial scientific curiosity.[1][2]

-

1922: The first scientific investigation into the toxic principle of the marine annelid was initiated by Nitta. He was intrigued by a patient who experienced respiratory abnormalities, headaches, and vomiting after handling the worms.[5]

-

1934: Nitta successfully isolated a crystalline form of the toxin, which he named "this compound".[5][6]

-

1962: Decades later, researchers Okaichi and Hashimoto accomplished the synthesis of the toxin and definitively determined its chemical structure as N,N-dimethyl-1,2-dithiolan-4-amine.[1] This structural elucidation was a pivotal moment, enabling further research into its mode of action and potential applications.[1]

-

1960s: Researchers at Takeda Chemical Industries in Japan began investigating this compound as a potential insecticide.[3][4] They synthesized the active compound and developed several derivatives to improve its properties for agricultural use.[3][4]

Chemical and Physical Properties

This compound is a unique natural compound characterized by a 1,2-dithiolane ring, which is uncommon in natural products.[1][5]

| Property | Value | Source |

| Molecular Formula | C5H11NS2 | [1][7] |

| Molar Mass | 149.27 g/mol | [1][3][7] |

| IUPAC Name | N,N-Dimethyl-1,2-dithiolan-4-amine | [3][7] |

| CAS Number | 1631-58-9 | [3][7] |

| Synonyms | NTX, 4-N,N-dimethylamino-1,2-dithiolane | [3][7] |

Mechanism of Action: Nicotinic Acetylcholine Receptor Blockade

Initially, it was thought that this compound might act by interfering with acetylcholinesterase, given its chemical similarity to acetylcholine.[3] However, later electrophysiological studies revealed its true mechanism of action.[3] this compound acts as a non-competitive antagonist at the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][3]

By blocking the nAChR ion channel complex, this compound prevents the binding of the neurotransmitter acetylcholine.[3][5] This disruption of neuromuscular transmission leads to a cessation of nerve signaling, resulting in paralysis and ultimately, the death of the insect.[1][5] This targeted action on the insect's central nervous system contributes to its effectiveness as an insecticide.[8]

Experimental Protocols

Isolation from Lumbriconereis heteropoda

The initial isolation of this compound by Nitta in 1934, while not extensively detailed in modern literature, would have followed a general protocol for natural product extraction.

Objective: To isolate this compound from the marine annelid Lumbriconereis heteropoda.

Materials:

-

Specimens of Lumbriconereis heteropoda

-

Methanol or Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvents (e.g., ether, chloroform)

-

Chromatography apparatus (e.g., column chromatography with silica gel or alumina)

-

Crystallization solvents

Methodology:

-

Extraction: The worms are homogenized and extracted with an acidic aqueous alcohol (e.g., methanol or ethanol with hydrochloric acid). This protonates the amine group of this compound, increasing its solubility in the polar solvent.

-

Solvent Partitioning: The crude extract is concentrated, and the pH is adjusted to be basic with a solution like sodium hydroxide. This deprotonates the this compound, making it more soluble in nonpolar organic solvents. The aqueous solution is then partitioned with an organic solvent (e.g., ether or chloroform) to separate the this compound from water-soluble impurities.

-

Purification: The organic extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to separate this compound from other lipid-soluble compounds.

-

Crystallization: The purified this compound fraction is then crystallized from a suitable solvent to obtain the pure crystalline compound.

Synthesis of this compound and its Analogs

The first synthesis of this compound was achieved by researchers at Takeda Chemical Industries in the 1960s.[1] A common strategy in the synthesis of this compound and its derivatives involves the use of 1,3-dichloro-2-propanamine derivatives.[1] For example, the pro-insecticide Bensultap was synthesized by reacting the sodium salt of benzenethiolsulfonate with N,N-dimethyl 1,3-dichloro-2-propylamine.[3] Bensultap can then be converted to this compound by treatment with an alkali.[3]

References

- 1. This compound|1631-58-9|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. wikiwand.com [wikiwand.com]

- 5. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 6. This compound - Killing pests and protecting crops – Kingelong Việt Nam [kingelong.com.vn]

- 7. This compound | C5H11NS2 | CID 15402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of Lumbriconeris heteropoda Insecticide - Lifeasible [lifeasible.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of N,N-dimethyl-1,2-dithiolan-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-1,2-dithiolan-4-amine, also known as nereistoxin (NTX), is a naturally occurring neurotoxin first isolated from the marine annelid Lumbriconereis heteropoda.[1] Its potent insecticidal activity and unique mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist have established it as a critical lead compound in the development of a class of synthetic insecticides, including cartap, bensultap, and thiocyclam.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N,N-dimethyl-1,2-dithiolan-4-amine, along with its mechanism of action. Detailed experimental protocols for its synthesis are provided, and key pathways are visualized to facilitate a deeper understanding for researchers in drug development and crop protection.

Chemical Structure and Properties

N,N-dimethyl-1,2-dithiolan-4-amine is a heterocyclic compound featuring a five-membered dithiolane ring with a dimethylamino group attached to the fourth carbon. The presence of the disulfide bond within the strained five-membered ring is a key structural feature.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N,N-Dimethyl-1,2-dithiolan-4-amine |

| Synonyms | This compound, NTX |

| CAS Number | 1631-58-9 |

| Molecular Formula | C₅H₁₁NS₂ |

| Molecular Weight | 149.27 g/mol |

| SMILES | CN(C)C1CSSC1 |

| InChI | InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3 |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Pale yellow oil | [3] |

| Hydrogen Oxalate Salt M.P. | 92-95 °C (decomposed) | [3] |

Synthesis of N,N-dimethyl-1,2-dithiolan-4-amine

An improved synthesis of N,N-dimethyl-1,2-dithiolan-4-amine has been achieved through a multi-step process starting from 1,3-bis(benzylthio)-2-propanone.[3] The general strategy involves the formation of a primary amine, followed by N,N-dimethylation, and subsequent debenzylation and oxidative cyclization to form the dithiolane ring.

Synthesis Workflow

Experimental Protocols

The following protocols are based on established chemical transformations relevant to the synthesis of N,N-dimethyl-1,2-dithiolan-4-amine and its intermediates.[3]

Synthesis of 2-Amino-1,3-bis(benzylthio)propane

-

Oxime Formation: 1,3-bis(benzylthio)-2-propanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the formation of 1,3-bis(benzylthio)-2-propanone oxime.

-

Reduction to Primary Amine: The crude oxime is then reduced to the corresponding primary amine, 2-amino-1,3-bis(benzylthio)propane. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF) is used. The reaction is performed under an inert atmosphere and at low temperatures, followed by a careful workup to quench the excess reducing agent.

Synthesis of 2-(Dimethylamino)-1,3-bis(benzylthio)propane via Eschweiler-Clarke Methylation

-

Reaction Setup: To the crude 2-amino-1,3-bis(benzylthio)propane, an excess of formic acid and aqueous formaldehyde (37%) are added.[4]

-

Reaction Conditions: The mixture is heated, typically at 80-100 °C, for several hours.[4] The reaction progress is monitored by the cessation of carbon dioxide evolution.

-

Workup: After cooling, the reaction mixture is made basic with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 2-(dimethylamino)-1,3-bis(benzylthio)propane.

Synthesis of N,N-dimethyl-1,2-dithiolan-4-amine

-

Debenzylation: The crude 2-(dimethylamino)-1,3-bis(benzylthio)propane is dissolved in a suitable alcohol, such as n-butanol. Metallic sodium is added portion-wise to the refluxing solution to effect the cleavage of the benzyl thioethers, forming the dithiol, 2-(dimethylamino)-1,3-propanedithiol.[3]

-

Oxidative Cyclization: The resulting dithiol is not isolated. The reaction mixture is neutralized, and the dithiol is oxidized to form the 1,2-dithiolane ring. This can be achieved by bubbling air through the solution in the presence of a catalytic amount of an oxidizing agent like ferric chloride (FeCl₃).[5]

-

Purification: The final product, N,N-dimethyl-1,2-dithiolan-4-amine, is a pale yellow oil.[3] It can be purified by distillation under reduced pressure. For characterization and handling, it is often converted to its stable hydrogen oxalate salt by treatment with oxalic acid in a suitable solvent.[3]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

N,N-dimethyl-1,2-dithiolan-4-amine exerts its neurotoxic effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][6] The nAChR is a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[1]

Signaling Pathway

Under normal physiological conditions, the binding of the neurotransmitter acetylcholine (ACh) to the nAChR triggers a conformational change, opening the ion channel and allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

This compound acts as a non-competitive blocker of the nAChR/ion channel complex.[1][7] It is believed to bind to a site within the ion channel pore, physically obstructing the flow of ions even when acetylcholine is bound to the receptor's active site.[2][7] This blockade prevents depolarization of the postsynaptic membrane, leading to a failure of synaptic transmission and resulting in paralysis and death of the insect.

References

- 1. This compound and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Action of this compound on recombinant neuronal nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Nereistoxin's Enigmatic Dance with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nereistoxin (NTX), a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, has long been a subject of intense scientific scrutiny due to its potent insecticidal properties and its intricate interactions with the nervous system.[1] This technical guide delves into the core of its mechanism of action, focusing specifically on its effects on nicotinic acetylcholine receptors (nAChRs). We will explore the nuanced antagonistic properties of this compound, present quantitative data from key studies, detail the experimental protocols used to elucidate its function, and visualize the complex signaling pathways and experimental workflows. This document aims to provide a comprehensive resource for researchers and professionals engaged in the study of neurotoxins, insecticides, and the development of novel therapeutics targeting nAChRs.

Introduction: The Molecular Battlefield - this compound and nAChRs

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems of both vertebrates and invertebrates. Their activation by the endogenous neurotransmitter acetylcholine (ACh) mediates fast excitatory neurotransmission. This compound emerges as a formidable player on this molecular battlefield, primarily acting as an antagonist of nAChRs.[2][3] However, the precise nature of this antagonism is a subject of ongoing investigation, with evidence pointing towards a complex mechanism that may involve both competitive and non-competitive interactions.

Some studies suggest that this compound acts as a non-competitive blocker of the nAChR channel.[1][4] This mode of action involves the toxin binding to a site within the ion channel pore, physically obstructing the flow of ions and thereby inhibiting receptor function, irrespective of agonist binding. Conversely, other research indicates that this compound can also interact with the agonist binding site, suggesting a competitive component to its antagonism.[5] This dual-faceted interaction highlights the complexity of this compound's pharmacology and underscores the importance of utilizing a range of experimental approaches to fully characterize its effects.

Quantitative Analysis of this compound's Interaction with nAChRs

The potency of this compound and its analogues varies across different nAChR subtypes. This section summarizes the quantitative data from radioligand binding assays and electrophysiological studies, providing a comparative overview of their inhibitory activity.

Table 1: Inhibitory Potency (IC50) of this compound and its Analogs on Various nAChR Subtypes (Radioligand Binding Assays)

| Compound | nAChR Subtype | Radioligand | Tissue/Cell Line | IC50 (µM) | Reference |

| This compound | Apis mellifera (honeybee) head membranes | [3H]Thienylcyclohexylpiperidine | Apis mellifera | Potent displacer | |

| This compound | Rat brain membranes (α4β2*) | [3H]-Cytisine | Rat | ~100 | [6] |

| This compound | Rat brain membranes (α7) | [125I]-α-Bungarotoxin | Rat | >100 | [6][7] |

| This compound | Torpedo electric organ (muscle-type) | [125I]-α-Bungarotoxin | Torpedo californica | ~10 | [6][7] |

| Cartap | Apis mellifera (honeybee) head membranes | [3H]Thienylcyclohexylpiperidine | Apis mellifera | Equally potent to NTX | [5] |

Note: IC50 values are approximate and can vary depending on experimental conditions.

Table 2: Electrophysiological Effects of this compound on nAChR Function

| nAChR Subtype | Preparation | Effect | Concentration | Reference |

| Chicken α7 | Xenopus laevis oocytes | Non-competitive block | 0.1-100 µM | [1] |

| Chicken α4β2 | Xenopus laevis oocytes | Non-competitive block | 0.1-100 µM | [1] |

| Drosophila/chicken hybrid (SAD/β2) | Xenopus laevis oocytes | Non-competitive block | 0.1-100 µM | [1] |

| Drosophila/chicken hybrid (ALS/β2) | Xenopus laevis oocytes | Non-competitive block | 0.1-100 µM | [1] |

Experimental Protocols: Unraveling the Mechanism

The characterization of this compound's action on nAChRs relies on a combination of sophisticated experimental techniques. This section provides a detailed overview of the key methodologies employed in the cited research.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for studying ligand-receptor interactions. These assays quantify the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and the inhibitory potency (Ki or IC50) of unlabeled compounds.

General Protocol:

-

Membrane Preparation: Tissues (e.g., rat brain, Torpedo electric organ) or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.[2][8]

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-cytisine for α4β2, [125I]-α-bungarotoxin for α7 and muscle-type nAChRs) and varying concentrations of the unlabeled test compound (this compound or its analogues).[2][8]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.

Diagram of Radioligand Binding Assay Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins [escholarship.org]

Elucidating the Nereistoxin Biosynthesis Pathway in Marine Annelids: A Field Awaiting Discovery

A comprehensive review of existing scientific literature reveals that the biosynthetic pathway of nereistoxin in the marine annelid, Lumbriconereis heteropoda, remains an uncharted area of natural product chemistry. Despite the toxin's long history of study since its isolation in 1934 and the successful synthesis of its analogues for insecticidal applications, the enzymatic steps and genetic underpinnings of its natural production are yet to be elucidated.[1] Consequently, this guide will summarize the current knowledge surrounding this compound and highlight the conspicuous absence of data on its biosynthesis, a critical knowledge gap for researchers, scientists, and drug development professionals.

This compound, chemically identified as N,N-dimethyl-1,2-dithiolan-4-amine, is a potent neurotoxin produced by the marine annelid Lumbriconereis heteropoda.[2] Its discovery was prompted by observations of toxic effects in fishermen who used the worm as bait.[1][3] This natural product has served as a pivotal lead compound for the development of a class of insecticides, including cartap, bensultap, and thiocyclam.[2] These synthetic derivatives are pro-insecticides that are metabolized into the active this compound molecule within the target insect.[1]

Current State of Knowledge

While the chemical synthesis of this compound and its analogues is well-documented, the natural de novo biosynthetic pathway within the marine annelid is largely speculative.[1] The scientific literature is replete with studies on the mode of action of this compound and the chemical synthesis of its derivatives, but there is a profound lack of information on the following aspects of its natural biosynthesis:

-

Precursor Molecules: The initial building blocks for the carbon skeleton and the origin of the dimethylamino group are unknown.

-

Enzymatic Machinery: The specific enzymes responsible for the assembly of the this compound molecule, particularly the formation of the characteristic 1,2-dithiolane ring, have not been identified.

-

Genetic Basis: The biosynthetic gene cluster encoding the putative enzymes for this compound synthesis has not been discovered.

-

Regulatory Pathways: There is no information on the signaling pathways or environmental cues that regulate the production of this compound in Lumbriconereis heteropoda.

The primary ecological role of this compound in the annelid is presumed to be defensive.[1]

Mechanism of Action

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1][2] This blockage of the nAChR ion channel complex disrupts neuromuscular transmission, leading to paralysis and death of the insect.[1][3] While it shares some chemical similarity with acetylcholine, its primary mode of action is not through the inhibition of acetylcholinesterase.[2][3]

Chemical Synthesis and Derivatives

The first chemical synthesis of this compound was achieved in the 1960s by researchers at Takeda Chemical Industries.[1][2] A common strategy in the synthesis of this compound and its precursors involves the use of 1,3-dichloro-2-propanamine derivatives.[1] For instance, the insecticide bensultap can be synthesized from the sodium salt of benzenethiolsulfonate and N,N-dimethyl 1,3-dichloro-2-propylamine, and can subsequently be converted to this compound.[2] The development of this compound analogues was driven by the goal of creating compounds with improved insecticidal efficacy and reduced mammalian toxicity.[2]

Future Research Directions

The elucidation of the this compound biosynthetic pathway presents a significant opportunity for research. Uncovering the enzymes and genes involved in its synthesis could pave the way for several advancements:

-

Biocatalysis: The discovery of novel enzymes, particularly those involved in the formation of the 1,2-dithiolane ring, could provide new tools for synthetic chemistry.

-

Metabolic Engineering: Understanding the biosynthetic pathway could enable the heterologous expression of the gene cluster in microbial hosts for sustainable and scalable production of this compound and its derivatives.

-

Drug Discovery: A deeper understanding of the biosynthesis of this neurotoxin could inform the design and development of new insecticides or other pharmacologically active compounds.

Conclusion

The biosynthesis of this compound in marine annelids is a black box in the field of natural product chemistry. While the toxin's pharmacology and chemical synthesis have been extensively studied, the natural pathway remains to be discovered. The lack of data on precursor molecules, enzymes, and the genetic basis for its production means that a detailed technical guide on its biosynthesis cannot be provided at this time. This knowledge gap, however, represents a promising frontier for future research, with the potential for significant discoveries in enzymology, metabolic engineering, and drug development.

Due to the absence of data on the biosynthesis pathway of this compound in marine annelids, the core requirements for quantitative data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways or experimental workflows related to its natural synthesis cannot be fulfilled. The information required to generate these elements is not available in the current body of scientific literature.

References

Early Research on the Insecticidal Properties of Nereistoxin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, represents a significant milestone in insecticide development. Its discovery and subsequent investigation in the 1960s and 1970s paved the way for a novel class of insecticides. This technical guide provides a comprehensive overview of the seminal research into the insecticidal properties of this compound and its early derivatives, focusing on its mode of action, insecticidal spectrum, and the experimental methodologies employed during this foundational period.

Core Finding: A Novel Mode of Action

Early research quickly established that this compound's insecticidal activity stemmed from a distinct mode of action compared to the prevalent organophosphates and chlorinated hydrocarbons of the time. Electrophysiological studies on the cockroach, Periplaneta americana, revealed that this compound acts as a blocker of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[1][2] This antagonistic action at the postsynaptic membrane disrupts cholinergic neurotransmission, leading to paralysis and death of the insect.[1] Unlike organophosphates, its inhibitory action on cholinesterases is not significant enough to be the primary cause of its insecticidal effect.[1]

Quantitative Data: Insecticidal Activity

The following table summarizes the known insecticidal spectrum from early research, noting that specific quantitative data from the 1960s is limited in the available literature.

| Compound | Target Insect(s) | Application Method(s) | Observed Effect(s) | Source(s) |

| This compound | Rice stem borer (Chilo suppressalis), Common cabbage worm, Diamond-back moth, Houseflies, German cockroaches | Topical, Oral (via spraying) | High killing effect, particularly with oral administration. Knockdown followed by revival in some cases. | [3] |

| Aphids, Mites | Not specified | Considerable tolerance observed. | [3] | |

| Cartap | Rice stem borer (Chilo suppressalis) | Not specified | Effective control. | [2] |

| Bensultap | Coleopterous and Lepidopterous insects | Not specified | Excellent efficacy. | |

| Thiocyclam | Rice stem borer (Chilo suppressalis) | Not specified | Significant control. |

Experimental Protocols

The foundational research on this compound employed a range of in vivo and in vitro techniques to elucidate its insecticidal properties and mode of action.

Insect Bioassays

-

Test Organisms: A variety of insect species were used to determine the insecticidal spectrum, including:

-

Houseflies (Musca domestica)

-

German cockroaches (Blattella germanica)

-

Azuki bean weevils (Callosobruchus chinensis)

-

Rice stem borers (Chilo suppressalis)

-

Soybean aphids (Aphis glycines)

-

Spider mites (Tetranychus urticae)

-

Mulberry mealybugs (Pseudococcus comstocki)

-

Various leaf-chewing insects.[3]

-

-

Application Methods:

-

Topical Application: A defined dose of this compound (often dissolved in a suitable solvent) was applied directly to the insect's cuticle, typically on the thorax or abdomen. This method was used to assess contact toxicity.[3]

-

Oral Administration (Spray Tests): Plants or artificial diets were sprayed with a solution of this compound, and insects were allowed to feed on the treated material. This was crucial in determining the higher oral toxicity of the compound.[3]

-

-

Observation and Data Collection:

Electrophysiological Studies

-

Preparation: The central nervous system of the American cockroach (Periplaneta americana) was a key model system. Experiments often focused on the abdominal nerve cord and cercal-afferent, giant-interneurone synapses.

-

Methodology:

-

The insect was dissected to expose the desired nerve tissue.

-

The preparation was bathed in a saline solution (Ringer's solution) to maintain its viability.

-

Extracellular electrodes were used to record nerve impulses (action potentials).

-

This compound was introduced into the saline bath at varying concentrations.

-

The effects on synaptic transmission, including the suppression of postsynaptic potentials, were recorded and analyzed.

-

-

Key Findings: These studies demonstrated that this compound blocked synaptic transmission in the central nervous system, providing direct evidence for its action on neuronal communication.[1]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism of this compound as a nicotinic acetylcholine receptor (nAChR) antagonist.

Caption: this compound blocks the nicotinic acetylcholine receptor, preventing signal transmission.

Experimental Workflow for Insect Bioassay

The following diagram outlines a typical workflow for assessing the insecticidal activity of this compound in early research.

Caption: A generalized workflow for evaluating the insecticidal efficacy of this compound.

Conclusion

The early research on this compound in the 1960s was pivotal in identifying a new target for insecticides—the nicotinic acetylcholine receptor. While specific quantitative data from this era is not exhaustively documented in currently accessible literature, the qualitative findings and the methodologies employed laid the critical groundwork for the development of a new class of synthetic insecticides. The work of researchers like Sakai and Konishi demonstrated the potent efficacy of this compound and its derivatives against key agricultural pests and unraveled its unique mode of action, distinguishing it from other insecticides of the time. This foundational knowledge continues to be relevant for the ongoing development of novel and selective pest control agents.

References

The Ecological Significance of Nereistoxin: A Neurotoxic Defense in the Marine Environment

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nereistoxin (NTX), a potent neurotoxin produced by the marine annelid Lumbriconereis heteropoda, serves as a compelling example of chemical defense in the natural world. This technical guide delves into the core ecological role of this compound, its mechanism of action as a nicotinic acetylcholine receptor (nAChR) antagonist, and the experimental methodologies used to elucidate its function. Anecdotal evidence, such as the paralysis and death of flies that feed on the worm and adverse effects in fishermen handling them, first hinted at its potent biological activity.[1][2] Subsequent research has confirmed its primary role as a chemical defense mechanism. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to support further research and potential applications in drug development.

Introduction: The Ecological Context of this compound

This compound (NTX), chemically identified as 4-dimethylamino-1,2-dithiolane, is a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[3] This worm, found in marine sediments, utilizes NTX as a powerful chemical defense mechanism against predators. The discovery of this compound was prompted by observations of its toxic effects on insects and even humans who came into contact with the worm, highlighting its potent biological activity.[1] The primary ecological function of this compound is believed to be defensive, repelling or incapacitating potential predators and competitors in its environment.[2] Its effectiveness as a neurotoxin has also led to its use as a lead compound for the synthesis of commercial insecticides, such as cartap, bensultap, and thiocyclam, which are pro-insecticides that metabolize into this compound.[3]

Mechanism of Action: Blockade of Nicotinic Acetylcholine Receptors

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2][3] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system of many organisms, including insects.[3]

The binding of the neurotransmitter acetylcholine (ACh) to nAChRs typically triggers the opening of an ion channel, allowing an influx of cations and subsequent neuronal depolarization. This compound disrupts this process by blocking the nAChR channel, thereby preventing ion flow and inhibiting nerve signal transmission.[1] This blockade leads to paralysis and, at high enough concentrations, death in susceptible organisms.[1] While early studies suggested a possible interference with acetylcholinesterase, later electrophysiological research on cockroach synapses confirmed that the primary target is the nAChR/ion channel complex.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of this compound's antagonism at the nicotinic acetylcholine receptor.

Quantitative Data

While the ecological role of this compound as a chemical defense is well-established, quantitative data on its concentration in Lumbriconereis heteropoda and its toxicity to natural marine predators are limited in the available scientific literature. Most toxicological studies have focused on insects and mammals due to the development of this compound-based insecticides.

Table 1: Toxicity of this compound in Vertebrates

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Intravenous | 30 | [1] |

| Mouse | Subcutaneous | 1000 | [1] |

| Mouse | Oral | 118 | [1] |

Table 2: this compound Concentration in Biological Samples from a Fatal Human Intoxication Case (from Cartap ingestion)

| Sample | This compound Concentration (mg/L) | Reference(s) |

| Heart Blood | 2.58 | [4] |

| Femoral Blood | 3.36 | [4] |

| Stomach Liquid Content | 1479.7 | [4] |

Note: This data is from a human poisoning case involving the pro-insecticide Cartap, which metabolizes to this compound. It provides an indication of the levels of this compound that can be found in biological tissues following exposure.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Quantification of this compound from Biological Samples

This protocol is adapted from methods used for the analysis of this compound and its derivatives in various matrices.[4][5]

Objective: To extract and quantify this compound from biological tissues.

Materials:

-

Homogenizer

-

Centrifuge and centrifuge tubes

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cationic exchange)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

-

This compound analytical standard

-

Solvents (e.g., acetonitrile, methanol, ethyl acetate)

-

Buffers (e.g., ammonium formate)

-

Acid (e.g., formic acid) and Base (e.g., ammonium hydroxide)

Procedure:

-

Sample Homogenization: Weigh a known amount of tissue and homogenize it in an appropriate extraction solvent (e.g., acidic acetonitrile or a buffered solution).

-

Extraction: Vortex the homogenate for a specified time (e.g., 10 minutes) and then centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to separate the supernatant.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a solvent to remove interfering substances (e.g., methanol).

-

Elute the this compound with an appropriate solvent (e.g., ammoniated methanol).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for analysis.

-

GC-MS or LC-MS/MS Analysis:

-

Inject the reconstituted sample into the GC-MS or LC-MS/MS system.

-

Develop a suitable chromatographic method to separate this compound from other compounds.

-

Use mass spectrometry to identify and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.

-

Prepare a calibration curve using the this compound analytical standard to quantify the concentration in the sample.

-

Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.

Objective: To measure the binding affinity of this compound to a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific tissues like Torpedo electric organ).

-

Radiolabeled ligand with known affinity for the nAChR (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter and scintillation fluid (for radiolabeled ligands).

-

Filter plates and vacuum manifold.

Procedure:

-

Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target nAChR.

-

Assay Setup: In a microplate, combine a constant concentration of the radiolabeled ligand, the receptor preparation, and varying concentrations of unlabeled this compound in the assay buffer. Include control wells with no competitor (total binding) and wells with a high concentration of a known nAChR ligand to determine non-specific binding.

-

Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification:

-

For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation.

-

Experimental Workflow: nAChR Competitive Binding Assay

The following diagram outlines the key steps in a typical nAChR competitive binding assay.

Conclusion

This compound plays a crucial ecological role as a potent neurotoxic defense for the marine annelid Lumbriconereis heteropoda. Its mechanism of action, the blockade of nicotinic acetylcholine receptors, is well-characterized and forms the basis of its insecticidal properties, which have been exploited in agriculture. While quantitative data on its ecological impact in the marine environment, particularly concerning its effects on natural predators, remains an area for further investigation, the available evidence strongly supports its function as a key survival tool for its producer. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the fascinating biology of this compound and its interactions with nicotinic acetylcholine receptors, which may lead to the development of novel therapeutic agents or more selective and environmentally benign pesticides.

References

- 1. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 2. This compound|1631-58-9|Research Chemical [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Toxin from the Depths: A Technical Guide to the Initial Isolation and Purification of Nereistoxin

For Researchers, Scientists, and Drug Development Professionals

Nereistoxin, a potent neurotoxin naturally produced by the marine annelid Lumbriconereis heteropoda, has garnered significant interest in the scientific community for its unique structure and mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3] Its discovery was spurred by observations of its insecticidal properties by Japanese fishermen, leading to its eventual isolation and characterization.[1][2][3] This guide provides a comprehensive overview of the initial isolation and purification techniques for this compound from its natural source, drawing from historical accounts and modern analytical methodologies that can be adapted for preparative-scale work.

Sourcing and Initial Extraction of this compound

The foundational step in the isolation of this compound is the collection of its natural producer, the marine worm Lumbriconereis heteropoda.[1][2] Following collection, a multi-step extraction process is employed to liberate the toxin from the biological matrix.

Experimental Protocol: Initial Solvent Extraction

A generalized protocol for the initial extraction, adapted from principles of natural product chemistry, is as follows:

-

Homogenization: Freshly collected specimens of Lumbriconereis heteropoda are homogenized in a suitable solvent. Given this compound's polarity, an initial extraction with an acidified aqueous buffer is often employed to ensure the protonation and subsequent solubility of the amine-containing toxin.[4][5]

-

Solvent Partitioning: The homogenate is then subjected to liquid-liquid extraction (LLE) to separate the target compound from lipids and other non-polar components.[1][4] Common organic solvents used for the extraction of this compound and its analogues in analytical settings include ethyl acetate and dichloromethane.[4]

-

pH-Dependent Partitioning: A crucial step in the purification process involves adjusting the pH of the aqueous extract.[4][5] By increasing the pH to make the solution alkaline (e.g., pH 9), the this compound amine is deprotonated, rendering it more soluble in organic solvents.[4][5][6] This allows for its selective transfer from the aqueous phase to an organic phase, leaving behind water-soluble impurities. Conversely, adjusting the pH back to acidic conditions (e.g., pH 5) can be used to transfer the this compound back into an aqueous phase, further purifying it from neutral and acidic organic-soluble compounds.[4][5][6]

-

Concentration: The organic extracts containing the this compound are then combined and concentrated under reduced pressure to yield a crude extract.

Purification Techniques for this compound

The crude extract, while enriched with this compound, still contains a mixture of other compounds. Therefore, further purification using chromatographic techniques is essential.

Column Chromatography

For preparative-scale purification, column chromatography is a standard method. While specific details from the original isolation are scarce, a typical approach would involve:

-

Stationary Phase: Alumina or silica gel are common choices for the separation of amine-containing compounds. Alumina column chromatography has been noted as a necessary purification step in some analytical methods for this compound.[7]

-

Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds from the column. A common starting point would be a non-polar solvent like hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the purified this compound.

Solid-Phase Extraction (SPE)

Modern analytical methods frequently employ solid-phase extraction (SPE) for the cleanup and concentration of this compound, a technique that can be scaled up for preparative purposes.[1][8] Mixed-mode cationic exchange SPE has been shown to be effective.[8]

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Column Conditioning: An SPE cartridge with a suitable stationary phase (e.g., mixed-mode cationic exchange) is conditioned according to the manufacturer's instructions, typically with methanol followed by water.

-

Sample Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the SPE cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove impurities. A common approach is to use a non-polar solvent to remove lipids, followed by a solvent of intermediate polarity.

-

Elution: The purified this compound is then eluted from the cartridge using a solvent that disrupts the interaction between the analyte and the stationary phase. For a cationic exchange resin, this would typically involve a solvent containing a counter-ion or a change in pH.

-

Analysis: The eluted fraction is analyzed for the presence and purity of this compound.

Quantitative Data and Yields

| Parameter | Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Extraction Efficiency | Acidic Cysteine & Formate Buffer | Foods of Animal Origin | 85.4 - 108.4 | Not Specified | [4] |

| Recovery | pH-Dependent Acid-Base Partitioning & LLE | Foods of Animal Origin | 89.2 - 109.9 | < 10 | [4][5] |

| Recovery | Alumina Column Chromatography | Cabbage, Chinese Cabbage, Radish | 76 - 95 | Not Specified | [7] |

| Recovery | Mixed-Mode Cationic Exchange SPE | Blood Samples | 97 ± 14 | Not Specified | [8] |

| Recovery | Hydrochloric Acid with Cysteine Hydrochloride | Plant Foods | 72 - 108 | 0.3 - 14.7 | [6][7] |

Visualizing the Process and Mechanism

To better understand the workflow and the biological context of this compound, the following diagrams are provided.

Caption: Experimental workflow for the isolation and purification of this compound.

References

- 1. This compound|1631-58-9|Research Chemical [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Nereistoxin: A Marine Neurotoxin Paving the Way for Novel Insecticides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nereistoxin, a potent neurotoxin isolated from the marine annelid Lumbriconereis heteropoda, has served as a pivotal lead compound in the development of a unique class of insecticides. Its distinct mode of action, targeting the nicotinic acetylcholine receptor (nAChR) ion channel, has provided a valuable alternative to conventional insecticides and a foundation for the synthesis of commercially successful analogues. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships, toxicological profiles, and the experimental methodologies integral to their research and development.

Introduction: From Fisherman's Bait to Insecticide Blueprint

The journey of this compound from a natural toxin to a lead compound for insecticide development began with an intriguing observation. Japanese fishermen noted that insects that came into contact with the marine worm Lumbriconereis heteropoda, used as bait, would exhibit paralysis and subsequently perish[1][2]. This anecdotal evidence spurred scientific inquiry, leading to the isolation of the active compound, N,N-dimethyl-1,2-dithiolan-4-amine, in 1934, which was later named this compound[2][3].

Initial investigations into its biological activity revealed potent insecticidal properties, particularly against the rice stem borer, a significant agricultural pest[1][3]. Recognizing its potential, researchers at Takeda Chemical Industries in Japan initiated a program in the 1960s to synthesize derivatives of this compound[2]. The primary goal was to create analogues with improved insecticidal efficacy, enhanced safety for non-target organisms, and better physicochemical properties for agricultural application. This research endeavor led to the successful commercialization of several this compound-based insecticides, including cartap, bensultap, thiocyclam, and thiosultap[2]. These compounds, often referred to as this compound analogues, have been primarily utilized in rice and vegetable cultivation in several Asian countries[1].

Mechanism of Action: A Unique Blockade of Nicotinic Acetylcholine Receptors

This compound and its analogues exert their insecticidal effect by targeting the nicotinic acetylcholine receptor (nAChR), a crucial component of the insect central nervous system[2]. Unlike neonicotinoid insecticides, which act as agonists of the nAChR, this compound functions as a non-competitive antagonist[1][4][5].

The primary mode of action involves the blockade of the ion channel associated with the nAChR[1][2]. In a resting state, the nAChR ion channel is closed. Upon binding of the neurotransmitter acetylcholine (ACh), the channel opens, allowing an influx of cations and subsequent nerve impulse transmission. This compound interferes with this process by binding to a site within the ion channel, physically obstructing the flow of ions. This blockade prevents the depolarization of the postsynaptic membrane, leading to a disruption of nerve signal transmission, paralysis, and ultimately, the death of the insect[1][2].

Several of the commercialized analogues, such as cartap and bensultap, are considered pro-insecticides. This means they are metabolized within the insect's body into the active form, this compound[1][5]. This metabolic conversion is a key aspect of their design, influencing their toxicity and selectivity.

dot

Caption: this compound's mechanism of action on the nAChR signaling pathway.

From Lead Compound to Commercial Insecticides: Structure-Activity Relationships

The development of this compound analogues involved systematic modifications of the parent molecule to optimize its insecticidal properties and reduce mammalian toxicity. The core structure of this compound, a 1,2-dithiolane ring with a dimethylamino group, was the primary focus of these modifications[1].

Key Structural Modifications and Their Impact:

-

Opening of the Dithiolane Ring: A crucial modification was the cleavage of the disulfide bond in the 1,2-dithiolane ring. This led to the creation of linear analogues, which often act as pro-insecticides, being converted back to the cyclic this compound in vivo.

-

Modification of the Sulfur Moieties: The sulfur atoms were derivatized with various functional groups, such as carbamoyl (in cartap) or benzenesulfonate (in bensultap). These modifications influence the compound's stability, solubility, and metabolic fate.

-

Alterations to the Amino Group: Changes to the N,N-dimethylamino group were also explored, although this moiety was found to be important for activity.

These structural changes significantly impact the electronic and lipophilic properties of the molecules, which in turn affect their ability to penetrate the insect cuticle, interact with the nAChR, and be metabolized[6]. For instance, the introduction of carbamoyl groups in cartap enhances its systemic properties, allowing it to be absorbed and translocated within the plant, providing protection against a wider range of pests[7][8].

Quantitative Data: Efficacy and Toxicity Profiles

The following tables summarize the available quantitative data on the toxicity of this compound and its key analogues to various insect pests and non-target organisms.

Table 1: Insecticidal Activity of this compound and its Analogues (LC50/LD50)

| Compound | Target Pest | Value | Units | Reference |

| This compound | Mythimna separata (larvae) | 150.71 | µg/mL | [9] |

| Thiocyclam | Tuta absoluta (larvae) | 32.80 | ppm | [10] |

| Thiocyclam | Tuta absoluta (larvae) | 65.17 | mg a.i./L | [11] |

| Thiocyclam | Tuta absoluta (eggs) | 154.98 | mg a.i./L | [11] |

| Thiocyclam | Tuta absoluta (pupae) | 105.66 | mg a.i./L | [11] |

| Cartap | Azuki bean weevil | ~7 | µg/Petri dish | [12] |

| This compound Derivative (7f) | Mythimna separata | 136.86 | µg/mL | [9] |

| This compound Derivative (7f) | Myzus persicae | 138.37 | µg/mL | [9] |

| This compound Derivative (7f) | Rhopalosiphum padi | 131.64 | µg/mL | [9] |

| This compound Derivative (7b) | Myzus persicae | 42.93 | µg/mL | [9] |

| This compound Derivative (7b) | Rhopalosiphum padi | 58.19 | µg/mL | [9] |

| This compound Derivative (5b) | Rhopalosiphum padi | 17.14 | µg/mL | [13] |

| This compound Derivative (6a) | Rhopalosiphum padi | 18.28 | µg/mL | [13] |

| This compound Derivative (9g) | Rhopalosiphum padi | 23.98 | µg/mL | [13] |

Table 2: Toxicity of this compound and its Analogues to Non-Target Organisms (LD50/LC50)

| Compound | Organism | Value | Units | Route | Reference |

| This compound | Mice | 30 | mg/kg | Intravenous | [3] |

| This compound | Mice | 118 | mg/kg | Oral | [3] |

| This compound | Mice | 1,000 | mg/kg | Subcutaneous | [3] |

| Cartap Hydrochloride | Male Rats | 345 | mg/kg | Oral | [14] |

| Cartap Hydrochloride | Female Rats | 325 | mg/kg | Oral | [14] |

| Cartap Hydrochloride | Mice | 192 | mg/kg | Oral | [14] |

| Cartap Hydrochloride | Carp | 1.0 | mg/L (48h) | - | |

| Cartap Hydrochloride | Moina macrocopa | 12.5-25 | mg/L (24h) | - | |

| Thiocyclam | Male Rats | 399 | mg/kg | Oral | [15][16] |

| Thiocyclam | Female Rats | 370 | mg/kg | Oral | [16] |

| Thiocyclam | Male Mice | 273 | mg/kg | Oral | [16] |

| Bensultap (50% WP) | Male/Female Rabbit | >2000 | mg/kg | Dermal | [17] |

| Bisultap (18% AS) | Honeybee | >100 | µ g/bee | - | [18] |

| Bisultap (18% AS) | Fish | 12.8 | mg/L (96h) | - | [18] |

Experimental Protocols: Methodologies for Evaluation

The development and characterization of this compound-based insecticides rely on a suite of specialized experimental protocols. Below are outlines of the key methodologies employed.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assays

These assays are crucial for determining the affinity of a compound for the nAChR.

-

Objective: To quantify the binding of this compound or its analogues to the nAChR.

-

General Procedure:

-

Preparation of Receptor Source: Membranes rich in nAChRs are isolated from a suitable source, such as the electric organ of the Torpedo ray or insect head homogenates[19][20].

-

Radioligand Binding: The receptor preparation is incubated with a radiolabeled ligand that is known to bind to the nAChR (e.g., [³H]-cytisine or [¹²⁵I]-α-bungarotoxin)[19].

-

Competitive Binding: The assay is performed in the presence of varying concentrations of the test compound (this compound or its analogue). The test compound will compete with the radioligand for binding to the receptor.

-

Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

-

Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is indicative of the compound's binding affinity.

-

Electrophysiological Studies

Electrophysiological techniques, such as the two-electrode voltage-clamp, are used to study the functional effects of this compound on the nAChR ion channel.

-

Objective: To measure the effect of this compound on the ion flow through the nAChR channel.

-

General Procedure:

-

Expression of nAChRs: Oocytes from the frog Xenopus laevis or cultured cells are engineered to express the specific nAChR subtype of interest[21].

-

Voltage-Clamp Recording: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired level.

-

Application of Agonist: An nAChR agonist, such as acetylcholine, is applied to the oocyte, causing the nAChR channels to open and generating an inward current.

-

Application of this compound: this compound is then applied, and the change in the agonist-induced current is measured. A reduction in the current indicates a blocking effect on the ion channel.

-

Data Analysis: The dose-response relationship can be determined to quantify the potency of the blocking effect.

-

Insecticidal Activity Bioassays

These assays are essential for determining the efficacy of the compounds against target insect pests.

-

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of the insecticide.

-

Common Methods:

-

Topical Application: A known amount of the insecticide dissolved in a suitable solvent is directly applied to the insect's body[9].

-

Leaf-Dip Method: Leaves of a host plant are dipped in a solution of the insecticide and then fed to the insects[9].

-

Slide-Dip Method: Small insects, such as aphids, are placed on a microscope slide and dipped into the insecticide solution[9].

-

-

General Procedure:

-

Insect Rearing: A healthy and uniform population of the target insect species is reared under controlled laboratory conditions.

-

Preparation of Insecticide Solutions: A series of dilutions of the insecticide are prepared.

-

Treatment: Insects are exposed to the different concentrations of the insecticide using one of the methods described above. A control group is treated with the solvent only.

-

Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 or LD50 value, which is the concentration or dose that causes 50% mortality in the test population.

-

dot

Caption: A generalized workflow for this compound-based insecticide development.

Conclusion and Future Perspectives

This compound stands as a remarkable example of a natural product that has successfully guided the development of a distinct class of insecticides. Its unique mode of action as a non-competitive antagonist of the nAChR provides a valuable tool for insecticide resistance management programs. The journey from the observation of paralyzed insects by Japanese fishermen to the synthesis and commercialization of effective agricultural products underscores the importance of natural product discovery in the quest for novel bioactive compounds.

Future research in this area could focus on several key aspects:

-

Discovery of Novel Analogues: Continued exploration of the this compound scaffold could lead to the discovery of new insecticides with improved efficacy, selectivity, and environmental safety profiles.

-

Understanding Resistance Mechanisms: As with any insecticide, the potential for resistance development exists. Research into the molecular mechanisms of resistance to this compound analogues is crucial for their long-term sustainability.

-

Exploring New Applications: While primarily used in agriculture, the unique neurotoxic properties of this compound could be explored for other applications, such as in veterinary medicine or as pharmacological tools for studying nAChRs.

References

- 1. This compound|1631-58-9|Research Chemical [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN113200897B - Novel cyanidation process for synthesizing cartap - Google Patents [patents.google.com]

- 8. orientjchem.org [orientjchem.org]

- 9. Synthesis, Bioactivity and Molecular Docking of this compound Derivatives Containing Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiocyclam | 31895-21-3 | Benchchem [benchchem.com]

- 11. entomol.org [entomol.org]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. Synthesis, biological evaluation and molecular docking of novel this compound derivatives containing phosphonates as insecticidal/AChE inhibitory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cartap Hydrochloride 50 Sp: Leading Manufacturer In China | Agrogreat Group [agrogreat.com]

- 15. This compound ANALOGUES – PoisonSense [poisonsense.co.ke]

- 16. Professional manufacturer Thiocyclam Hydrogen oxalate 50%SP insecticide_Greenriver Industry Co., Ltd [greenrivercn.com]

- 17. pssj2.jp [pssj2.jp]

- 18. Bisultap 18% AS – this compound-Analog Insecticide for Rice Pest Management [smagrichem.com]

- 19. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins [escholarship.org]

- 20. repository.library.noaa.gov [repository.library.noaa.gov]

- 21. Local application of drugs to study nicotinic acetylcholine receptor function in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Nereistoxin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis, biological activity, and mechanism of action of Nereistoxin and its derivatives. The protocols and data presented are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel insecticides and other pharmacologically active compounds.

Introduction

This compound is a natural toxin isolated from the marine annelid Lumbriconereis heteropoda. Its potent insecticidal properties have led to the development of a range of synthetic derivatives, which are now used commercially as insecticides. These compounds primarily act as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. This document outlines the synthesis protocols for several classes of this compound derivatives, summarizes their biological activities, and illustrates their mechanism of action.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives, providing a comparative overview of their efficacy.

Table 1: Insecticidal Activity (LC50) of this compound Derivatives Against Various Pests

| Compound/Derivative | Target Pest | LC50 (µg/mL) | Reference |

| Phosphonate Derivatives | |||

| 5b | Rhopalosiphum padi | 17.14 | [1] |

| 6a | Rhopalosiphum padi | 18.28 | [1] |

| 9g | Rhopalosiphum padi | 23.98 | [1] |

| 7f | Mythimna separata | 136.86 | [2] |

| Commercial Derivatives | |||

| Cartap Hydrochloride | Data not available in specific format | - | |

| Thiocyclam Hydrogenoxalate | Data not available in specific format | - | |

| Bensultap | Data not available in specific format | - | |

| Thiosultap-disodium | Data not available in specific format | - |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of this compound Derivatives

| Compound/Derivative | IC50 (µmol/L) | Reference |

| Phosphonate Derivatives | ||

| 5a-9h (range) | 0.3506 - 871 | [3] |

| This compound | Weak inhibitor | [3][4] |

Table 3: Toxicological Data (NOAEL) for Commercial this compound Derivatives

| Compound | NOAEL (mg/kg bw/day) | Study |

| Cartap Hydrochloride | 3.0 | 2-year chronic toxicity, monkeys |

| Thiocyclam Hydrogenoxalate | 2.11 | 2-year chronic toxicity, dogs |

| Bensultap | 2.52 | Not specified |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound derivatives often follows a common workflow, starting from a suitable precursor and involving several key reaction steps.

Figure 1. General synthesis workflow for this compound derivatives.

Synthesis of Phosphonate Derivatives

This protocol is based on the synthesis of novel this compound derivatives containing phosphonates as described in the literature.[1][3][5]

Step 1: Synthesis of 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride (Intermediate 3)

-

The amino group of 2-amino-1,3-propanediol (1) is dimethylated via the Eschweiler–Clarke reaction using formic acid and formaldehyde.

-

The resulting N,N-dimethyl-1,3-dihydroxy-2-propanamine (2) is then chlorinated using thionyl chloride (SOCl₂) in chloroform under reflux to yield 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride (3).

Step 2: Synthesis of S-hydrogen phosphorothioates (Intermediate 6)

-

Appropriate alcohols are reacted with phosphorus trichloride (PCl₃) in the presence of pyridine as an acid-binding agent to obtain diphosphites (5).

-

The diphosphites (5) are then reacted with elemental sulfur (S₈) and triethylamine to yield the S-hydrogen phosphorothioates (6).

Step 3: Synthesis of Final Phosphonate Derivatives (7a-7h)

-

A substitution reaction is carried out between the chlorinated intermediate (3) and the various substituted S-hydrogen phosphorothioates (6).

-

The reaction is typically performed in acetonitrile with sodium hydride (NaH) at 50°C.

-

The final products (7a-7h) are then purified and characterized using NMR and HRMS.

Synthesis of Cartap

This protocol describes a one-pot synthesis method for Cartap.

-

An alkaline solution is prepared, for example, a 20% sodium hydroxide aqueous solution.

-

Ammonia solution is added to the alkaline solution at a controlled temperature (below 15°C).

-

Carbon oxysulfide gas is then slowly introduced into the mixture, ensuring the temperature does not exceed 30°C.

-

After the addition of carbon oxysulfide, 1-(N,N-dimethylamino)-2,3-propylene dichloride is added to the system.

-

The reaction mixture is heated (e.g., to 60°C) and maintained for a specified period (e.g., 15 hours) to complete the reaction, yielding Cartap.

Synthesis of Thiocyclam

The synthesis of Thiocyclam typically involves the cyclization of a precursor.

-

An aqueous solution of disosultap (2-N,N-dimethylamino-1,3-propanediol thiosulfate) is mixed with a medium solvent such as toluene and cooled to below 0°C.

-

A sodium sulfide solution is then slowly added dropwise over a period of 0.5 to 5 hours at a temperature between -15°C and 5°C.

-

The mixture is incubated for another 0.5 to 5 hours to allow for the cyclization reaction to complete.

-

After the reaction, the mixture is filtered. The filtrate is layered, and the oil layer containing the thiocyclam free base is separated.

-

Oxalic acid is added to the oil layer to precipitate thiocyclam hydrogen oxalate, which is then collected by filtration and dried.

Synthesis of Thiosultap-disodium

Thiosultap-disodium is synthesized through the reaction of 2-dimethylamino-1,3-propanedithiol with disodium thiosulfate.[1]

-

2-dimethylamino-1,3-propanedithiol is reacted with disodium thiosulfate in an aqueous or methanolic solution.

-

This nucleophilic substitution reaction forms a stable thiosulfuric acid ester salt.

-

The reaction temperature is carefully controlled to prevent hydrolysis and ensure the stability of the final product, thiosultap-disodium.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound and its derivatives exert their insecticidal effects by acting as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[6][7] This blocks the normal signaling pathway of the neurotransmitter acetylcholine (ACh), leading to a cascade of events that result in paralysis and death of the insect.

Figure 2. Signaling pathway illustrating the antagonistic action of this compound derivatives on the nAChR.

Pathway Description:

-

Normal Synaptic Transmission: An action potential arriving at the presynaptic terminal opens voltage-gated calcium channels. The influx of calcium ions triggers the release of acetylcholine (ACh) from synaptic vesicles into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane. This binding event opens the associated ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and efflux of K⁺, leading to depolarization of the postsynaptic membrane and the propagation of the nerve impulse.

-

Inhibition by this compound Derivatives: this compound and its derivatives act as non-competitive antagonists.[5] They do not bind to the same site as ACh but rather to a site within the ion channel of the nAChR.[5] This binding physically blocks the channel, preventing the flow of ions even when ACh is bound to the receptor.[5]

-

Outcome: The blockage of the ion channel prevents the depolarization of the postsynaptic membrane, thereby inhibiting nerve signal transmission. This disruption of cholinergic neurotransmission in the central nervous system of insects leads to paralysis and ultimately, death. Some derivatives have also been shown to be weak inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft, though this is not their primary mode of action.[4]

References

- 1. Thiosultap-disodium [sitem.herts.ac.uk]